Piperacetazine Directly Binds PAX3::FOXO1 Fusion Protein: A Unique Mechanism Absent in Chlorpromazine and Other Phenothiazines
Piperacetazine directly binds to the PAX3::FOXO1 oncogenic fusion protein and inhibits its transcriptional activity, a property not observed for chlorpromazine or other phenothiazine antipsychotics screened in the same surface plasmon resonance assay [1]. In a screen of small-molecule libraries, piperacetazine was identified as a direct binder of PAX3::FOXO1, while comparator compounds including chlorpromazine did not demonstrate this direct binding interaction [1].
| Evidence Dimension | Direct binding to PAX3::FOXO1 oncogenic fusion protein |
|---|---|
| Target Compound Data | Direct binding confirmed by surface plasmon resonance |
| Comparator Or Baseline | Chlorpromazine (negative for direct binding) |
| Quantified Difference | Piperacetazine positive; chlorpromazine negative |
| Conditions | Surface plasmon resonance screening of small-molecule libraries for PAX3::FOXO1 binding |
Why This Matters
This direct binding activity is unique among screened antipsychotics and positions piperacetazine as a molecular scaffold for developing targeted therapies against PAX3::FOXO1-driven alveolar rhabdomyosarcoma.
- [1] Nakazawa K, et al. Piperacetazine Directly Binds to the PAX3::FOXO1 Fusion Protein and Inhibits Its Transcriptional Activity. Cancer Res Commun. 2023;3(10):2030-2043. View Source
